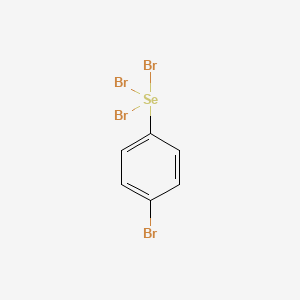
1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile is an organic compound with a unique structure that includes a cyclohexadiene ring and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines . This method utilizes visible light to induce the cleavage and subsequent formation of the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of multiple unsaturated molecules to form a cyclic product.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include electron-attracting groups such as -CO2H, -COR, and -C≡N . Conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions typically yield cyclic compounds, while substitution reactions result in the replacement of functional groups.
Scientific Research Applications
1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action for 1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile involves its ability to participate in various chemical reactions. The compound’s multiple nitrile groups and cyclohexadiene ring allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds through cycloaddition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile is unique due to its combination of a cyclohexadiene ring and multiple nitrile groups
Properties
CAS No. |
61822-61-5 |
|---|---|
Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-cyclohexa-2,4-dien-1-ylethane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H8N4/c13-6-11(7-14)12(8-15,9-16)10-4-2-1-3-5-10/h1-4,10-11H,5H2 |
InChI Key |
FBIPXTCASOJLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC1C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B14543936.png)
![3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14543943.png)




![7-Ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B14543973.png)


